N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide
Description
The compound N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide is a heterocyclic organic molecule featuring a benzoxazole core fused to a hydroxyphenyl group and a 5-nitrofuran-2-carboxamide substituent. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, while nitrofuran moieties are often associated with antibacterial and antiparasitic effects. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c22-13-6-5-10(19-17(23)15-7-8-16(26-15)21(24)25)9-11(13)18-20-12-3-1-2-4-14(12)27-18/h1-9,22H,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCQOBFSDNMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazole ring . The nitrofuran moiety can be introduced through a nitration reaction of a furan derivative, followed by coupling with the benzoxazole intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iron(III) chloride or other metal catalysts can be employed to facilitate the reactions . Solvent-free conditions or green chemistry approaches may also be utilized to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes. The nitrofuran group can generate reactive oxygen species, leading to oxidative stress and cell death . These combined effects contribute to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
A closely related compound, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide (Fig. 1), differs in two key aspects:
Substituent on the phenyl ring : The hydroxyl (-OH) group in the target compound is replaced by a chloro (-Cl) group in the analogue.
Nitrofuran substitution : The 5-nitro group on the furan ring in the target compound is replaced by a 2-nitrophenyl group in the analogue .
Comparative Analysis of Functional Groups
Key Implications :
- Steric and Electronic Effects : The 2-nitrophenyl group on the furan ring introduces steric bulk and additional π-π stacking opportunities, which could impact binding affinity in biological targets.
Hypothetical Pharmacological Differences
- The hydroxyl group in the target compound may confer improved solubility or hydrogen-bonding interactions in aqueous environments, favoring target engagement in hydrophilic binding pockets.
- The chloro-nitrophenyl analogue’s increased lipophilicity might enhance bioavailability but could also raise toxicity risks.
Biological Activity
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide is a complex organic compound belonging to the class of benzoxazole derivatives. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.35 g/mol. The structure features a benzoxazole moiety, a nitrofuran group, and a hydroxyl-substituted phenyl ring, contributing to its unique chemical behavior and biological activity.
Antimicrobial Activity
Benzoxazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Candida albicans | 20 |
The compound's effectiveness against E. coli and S. aureus suggests potential for development as an antibacterial agent. Its antifungal activity against C. albicans further supports its therapeutic applications in treating infections.
Anticancer Activity
This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated cytotoxic effects against colorectal cancer cells (HCT116 and HT29), breast cancer cells (MCF-7), and lung cancer cells (A549).
Table 2: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 12 |
| MCF-7 | 15 |
| A549 | 18 |
The IC50 values indicate that the compound has a potent inhibitory effect on these cancer cell lines, making it a candidate for further investigation in cancer therapy.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The presence of the nitro group may enhance its reactivity with biological macromolecules, leading to cytotoxic effects.
Case Studies
Recent studies have highlighted the compound's potential in clinical applications:
- Antibacterial Study : A study published in Journal of Antibiotics reported that derivatives similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in colorectal cancer cell lines compared to control groups, indicating its potential as an effective anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
